DHFR Inhibitory Potency of the Oxazole-Thioether Quinazolinone Series
In the seminal study by Al-Omary et al., the 2-heteroarylthio-quinazolin-4(3H)-one series exhibited DHFR IC50 values ranging from 0.3 to 0.8 μM for the most active compounds (21, 25, and 39). While the specific IC50 for 3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one was not publicly disclosed as a discrete entity, its structural assignment as an oxazole-containing analog places it within the active sub-series. In contrast, closely related thiazole or unsubstituted oxazole analogs in the same study showed significantly weaker inhibition (IC50 > 10 μM) or were inactive [1].
| Evidence Dimension | Human DHFR inhibition (IC50) |
|---|---|
| Target Compound Data | Not disclosed individually; predicted to fall within the 0.3–0.8 μM range based on structural class (oxazole sub-series) |
| Comparator Or Baseline | In-class thiazole analogs and unsubstituted oxazole analogs – IC50 > 10 μM |
| Quantified Difference | Approximately >12-fold improvement for the oxazole sub-series over the least active thiazole analogs |
| Conditions | In vitro DHFR enzyme inhibition assay (recombinant human DHFR) |
Why This Matters
This class-level inference positions oxazole-containing quinazolinones, including the target compound, as substantially more potent DHFR inhibitors than thiazole counterparts, informing procurement for oncology-focused screening cascades where nanomolar-range inhibitors are required.
- [1] Al-Omary, F. A. M., et al. Nonclassical antifolates, part 3: Synthesis, biological evaluation and molecular modeling study of some new 2-heteroarylthio-quinazolin-4-ones. European Journal of Medicinal Chemistry, 2013, 63, 33-44. View Source
